molecular formula C12H14FN3OS B2455694 1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine CAS No. 1239763-77-9

1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine

Cat. No. B2455694
CAS RN: 1239763-77-9
M. Wt: 267.32
InChI Key: YRMRZLXVUUGGKJ-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,3,4-oxadiazole . Oxadiazoles are five-membered heterocyclic compounds that contain two carbon atoms, two nitrogen atoms, and one oxygen atom . They have been widely used in pharmaceutical chemistry, materials chemistry, and organic synthesis .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves the design and evaluation of these compounds as acetylcholinesterase inhibitors . Their structure is confirmed by IR, NMR, and high-resolution mass spectra . The synthetic protocol of these compounds often involves the benzoylation of substituted phenols with substituted benzoyl chlorides .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is confirmed by IR, NMR, and high-resolution mass spectra . The oxadiazoles exist in four regioisomeric forms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include benzoylation and Fries rearrangement . In the presence of anhydrous aluminium chloride, the benzoylated products undergo Fries rearrangement .

Future Directions

The 1,3,4-oxadiazole derivatives, including “1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine”, show potential as drug candidates for the treatment of diseases like Alzheimer’s disease . Future research could focus on further exploring their therapeutic potential and improving their synthesis methods.

properties

IUPAC Name

1-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3OS/c1-18-7-6-10(14)12-15-11(16-17-12)8-4-2-3-5-9(8)13/h2-5,10H,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMRZLXVUUGGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC(=NO1)C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine

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